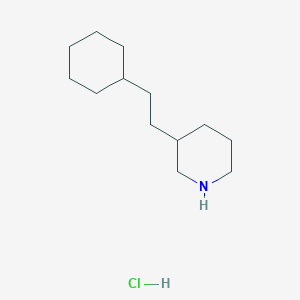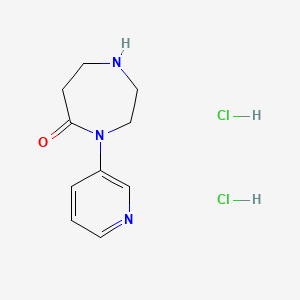![molecular formula C9H10F2N2O B1485358 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1861249-70-8](/img/structure/B1485358.png)
1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde
描述
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C9H10F2N2O and a molecular weight of 200.19 g/mol . It features a pyrazole ring substituted with a difluorocyclobutyl group and an aldehyde functional group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves the cycloaddition of appropriate precursors. One common method includes the reaction of 3,3-difluorocyclobutanol with hydrazine derivatives to form the pyrazole ring . The aldehyde group can be introduced through oxidation reactions using reagents such as bromine or DMSO under oxygen .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
化学反应分析
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a pyrazole ring with difluoromethyl and carboxylic acid groups.
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorocyclobutyl group enhances its stability and reactivity, making it a valuable compound in research and development .
属性
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)1-7(2-9)4-13-5-8(6-14)3-12-13/h3,5-7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWYTSBGDIBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)



![8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B1485283.png)


![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)
![1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485292.png)
![4-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485294.png)

![2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485297.png)
![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)
